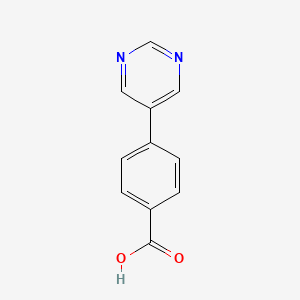

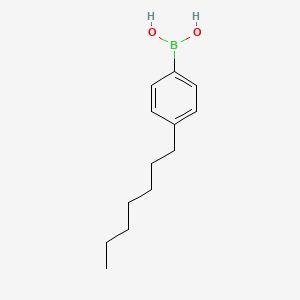

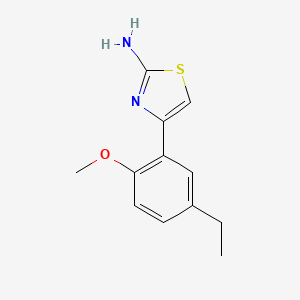

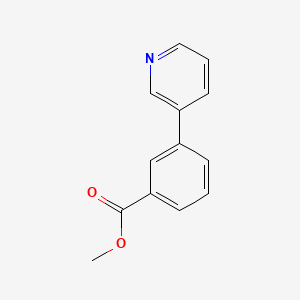

(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid (4-OBA) is a powerful synthetic organic compound with a wide range of applications in science and industry. It is a versatile reagent used in a variety of chemical reactions, and its unique structure makes it an ideal substrate for a variety of biochemical and physiological processes. 4-OBA has been studied for its potential uses in drug development, as well as for its ability to modulate cell signaling pathways in both in vitro and in vivo systems.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

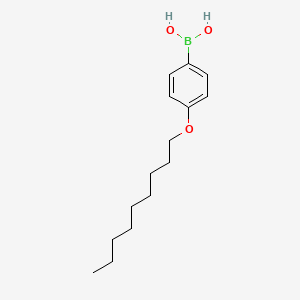

(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid and its derivatives are synthesized for various pharmacological and chemical studies. For instance, derivatives of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Some derivatives showed anti-inflammatory activity comparable to indomethacin, indicating the potential for developing new therapeutic agents (Gowda et al., 2011).

Antimicrobial Activity

Several studies focus on the antimicrobial activity of benzotriazin-3(4H)-yl)acetic acid derivatives. These compounds have been tested against various bacterial and fungal strains, showing significant antibacterial and antifungal activities. For example, derivatives synthesized by reacting o-Amino thiophenol and maleic anhydride exhibited substantial antimicrobial activities against strains like E. coli, E. faecalis, Klebsiella, and S. aureus (Kalekar et al., 2011).

Molecular Structure Analysis

The molecular structure and electron density of these compounds are studied to understand their biological activity better. Charge density analysis of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, a similar compound, revealed insights into its intermolecular interactions and dynamics, which are crucial for designing drugs with optimized properties (Wang et al., 2016).

Corrosion Inhibition

Beyond biomedical applications, this compound derivatives have been studied for their corrosion inhibition properties. For instance, benzothiazine derivatives have shown effective corrosion inhibition for mild steel in acidic solutions, demonstrating their potential in industrial applications (Sebbar, 2017).

Fluorescence and Sensing Applications

Research into the fluorescence properties of benzotriazin-3(4H)-yl)acetic acid derivatives has highlighted their potential as selective sensors for metal ions. Certain synthesized compounds demonstrated specific fluorescent quenching effects when interacting with Co2+, suggesting their use in developing new fluorescent chemical sensors for metal ion detection (Rui-j, 2013).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(4-oxo-1,2,3-benzotriazin-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c13-8(14)5-12-9(15)6-3-1-2-4-7(6)10-11-12/h1-4H,5H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPFIHLPNCSLCNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403878 |

Source

|

| Record name | (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97609-01-3 |

Source

|

| Record name | (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine](/img/structure/B1307587.png)